(3R,4R)-1-[(3,5-dichloropyridin-4-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol
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Overview
Description
(3R,4R)-1-[(3,5-dichloropyridin-4-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a hydroxymethyl group and a dichloropyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[(3,5-dichloropyridin-4-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Attachment of the Dichloropyridinylmethyl Group: The final step involves the nucleophilic substitution reaction where the dichloropyridinylmethyl group is attached to the piperidine ring. This step typically requires the use of a strong base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-[(3,5-dichloropyridin-4-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.
Substitution: The dichloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(3R,4R)-1-[(3,5-dichloropyridin-4-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its potential therapeutic effects.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of (3R,4R)-1-[(3,5-dichloropyridin-4-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline Derivatives: Compounds like 3,5-dichloroaniline share structural similarities with (3R,4R)-1-[(3,5-dichloropyridin-4-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol, particularly in the dichloropyridinyl group.
Piperidine Derivatives: Compounds with a piperidine ring and various substituents, such as hydroxymethylpiperidine, are structurally related.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
(3R,4R)-1-[(3,5-dichloropyridin-4-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O2/c13-10-3-15-4-11(14)9(10)5-16-2-1-8(7-17)12(18)6-16/h3-4,8,12,17-18H,1-2,5-7H2/t8-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZSPUXYIZPJMF-PELKAZGASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)CC2=C(C=NC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1CO)O)CC2=C(C=NC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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